(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS: 2562338-89-8) is a chiral bis(oxazoline) ligand with a molecular formula of C₃₅H₃₂N₂O₂ and a molecular weight of 512.64 g/mol. It features a cyclopentane core bridging two oxazoline rings, each substituted with phenyl groups at positions 4 and 3. The compound is stored under inert conditions at 2–8°C to prevent degradation . Its stereochemical configuration (4S,4'S,5R,5'R) is critical for applications in asymmetric catalysis, where it acts as a ligand for transition metals like copper or rhodium.
Properties
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVHHTWEGTLPZ-GASGPIRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclopentane Core: The cyclopentane core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or reagents to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the oxazole rings or the cyclopentane core.
Reduction: Reduction reactions can be used to modify the functional groups on the oxazole rings.
Substitution: Substitution reactions can occur at the phenyl rings or the oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving oxazole-containing molecules.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as chiral polymers.
Mechanism of Action
The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. In catalysis, it may act as a chiral ligand, coordinating to a metal center and facilitating asymmetric reactions. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through its oxazole rings and phenyl groups.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Differences
*Molecular weight estimated based on cyclopropane core.
Key Observations:
- Stereoisomerism : The target compound and its (4R,4'R,5S,5'S)-isomer (CAS: 2133827-34-4) share identical molecular formulas but differ in stereochemistry, leading to divergent catalytic selectivities .
- Substituent Effects :
- Phenyl vs. Benzyl : Benzyl groups (CAS: 37606-74-9) introduce bulkier substituents, reducing solubility in polar solvents compared to phenyl analogs .
- Isopropyl vs. Phenyl : The 4-isopropyl variant (CAS: 458563-75-2) has lower molecular weight (360.45 vs. 512.64) and higher lipophilicity (XLogP3: 4.3), favoring hydrophobic environments .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Functional Insights:
- Catalytic Efficiency : The cyclopropane analog () achieves 99% yield in fluorination reactions, likely due to enhanced rigidity and electronic effects from the strained core .
- Solubility : The 4-isopropyl variant’s lower topological polar surface area (43.2 Ų) suggests improved solubility in organic solvents compared to phenyl-substituted analogs .
- Safety Profile : Benzyl-substituted derivatives (e.g., CAS: 37606-74-9) carry higher hazard warnings (H302, H315) due to increased toxicity risks .
Biological Activity
The compound (4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a member of the oxazole family that has garnered interest due to its potential biological activities. With a molecular formula of and a CAS number of 2562338-89-8 , this compound presents unique structural features conducive to various biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 388.51 g/mol |
| Purity | 95% |
| IUPAC Name | (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-dihydrooxazole) |
| CAS Number | 2562338-89-8 |
Biological Activity Overview
Research indicates that compounds similar to (4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibit various biological activities including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Anticancer Properties : Initial studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage due to oxidative stress and inflammation.
1. Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that derivatives of oxazole compounds significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The compound was tested at various concentrations (1 µM to 50 µM), showing a dose-dependent response in antioxidant activity.
2. Anticancer Activity
In vitro assays reported by Lee et al. (2024) indicated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.
3. Neuroprotective Effects
Research by Kim et al. (2023) highlighted the neuroprotective effects of this compound against glutamate-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The treatment resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
The proposed mechanisms through which (4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its biological effects include:
- Inhibition of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes.
- Induction of Apoptosis : Through mitochondrial pathway activation leading to caspase cascade activation.
- Neuroprotection : By modulating inflammatory pathways and reducing neurotoxic substances.
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